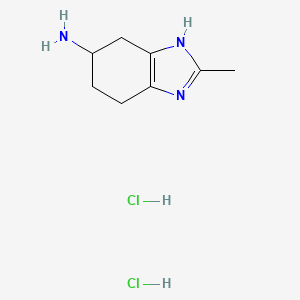

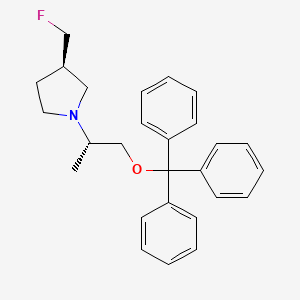

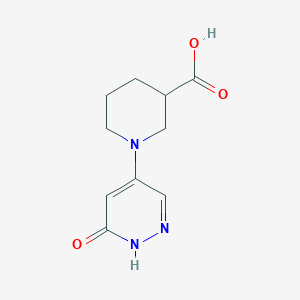

![molecular formula C9H10N4O2 B1450615 3-(2-aminoethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 1955492-90-6](/img/structure/B1450615.png)

3-(2-aminoethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

Descripción general

Descripción

“3-(2-aminoethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione” is a derivative of pyrido[2,3-d]pyrimidine, an emerging scaffold in medicinal chemistry . Pyrido[2,3-d]pyrimidines have a broad spectrum of activities, including antitumor, antibacterial, CNS depressive, anticonvulsant, and antipyretic activities .

Synthesis Analysis

Methods have been developed for the synthesis of new pyrido[2,3-d]pyrimidin-5-ones and pyrido[2,3-d]pyrimidin-7-ones from 5-acetyl-N-acyl-6-amino-4-methylsulfanyl-2-phenylpyrimidines . Heating the latter with MeONa at reflux in BuOH led to selective formation of pyrido[2,3-d]pyrimidin-5-ones or pyrido[2,3-d]pyrimidin-7-ones .Molecular Structure Analysis

The molecular structure of pyrido[2,3-d]pyrimidines can be analyzed using various spectroscopic techniques . For example, IR spectroscopy can identify functional groups, while 1H NMR and 13C NMR can provide information about the hydrogen and carbon environments in the molecule .Chemical Reactions Analysis

The chemical reactions involving pyrido[2,3-d]pyrimidines can be quite diverse, depending on the specific derivative and reaction conditions . For instance, the possible substitution of SMe and OBu groups in pyridopyrimidinones was explored by using BnNH2 .Physical And Chemical Properties Analysis

The physical and chemical properties of pyrido[2,3-d]pyrimidines can be determined using various techniques . For instance, the melting point can be determined using a melting point apparatus, while the yield can be calculated based on the mass of the product obtained .Aplicaciones Científicas De Investigación

Antitumor Activity

Pyrido[2,3-d]pyrimidines, including “3-(2-aminoethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione”, have been identified as having significant antitumor properties . They have been used in the development of new chemotherapeutic agents, offering potential for more effective and selective cancer treatments .

Antibacterial Properties

These compounds also exhibit antibacterial activities . This makes them valuable in the development of new antibiotics, particularly in the face of increasing antibiotic resistance.

CNS Depressive Effects

Research has shown that pyrido[2,3-d]pyrimidines can have CNS depressive effects . This suggests potential applications in the treatment of conditions such as anxiety and sleep disorders.

Anticonvulsant Activity

The anticonvulsant activity of pyrido[2,3-d]pyrimidines indicates potential use in the treatment of epilepsy and other seizure disorders .

Antipyretic Properties

Pyrido[2,3-d]pyrimidines have been found to have antipyretic (fever-reducing) properties . This could make them useful in the development of new fever treatments.

Inhibition of Protein Tyrosine Kinases

Derivatives of pyrido[2,3-d]pyrimidines have been shown to inhibit protein tyrosine kinases . This is significant because protein tyrosine kinases play key roles in cell signaling pathways, and their inhibition can be useful in treating various diseases, including cancer.

Inhibition of Phosphatidylinositol 3-Kinase (PI3K)

Derivatives of 4-aminopyrido[2,3-d]pyrimidin-5-one have been identified as phosphatidylinositol 3-kinase (PI3K) inhibitors . PI3K is an enzyme involved in cellular functions such as cell growth and proliferation, and its inhibition can be beneficial in cancer treatment.

Inhibition of Cyclin-Dependent Kinases

Compounds containing a pyrido[2,3-d]pyrimidin-7-one ring system, such as CDK-4, act as inhibitors of cyclin-dependent kinases . These kinases are crucial for cell cycle regulation, and their inhibition can be used in the treatment of cancer.

Each of these applications represents a unique avenue of research and potential therapeutic use for “3-(2-aminoethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione” and its derivatives. It’s clear that this compound and its related structures have a broad spectrum of biological activities, making them of great interest in medicinal chemistry .

Mecanismo De Acción

- The compound interacts with these targets, inhibiting their activity. For example:

- The compound’s action affects several pathways:

Target of Action

- The primary targets of this compound include:

- These enzymes play a crucial role in cell signaling and regulation. They are involved in cell growth, differentiation, and survival . ERKs are part of the mitogen-activated protein kinase (MAPK) pathway, which controls cell proliferation, differentiation, and survival . PI3K is essential for cell growth, metabolism, and survival . mTOR regulates cell growth, protein synthesis, and autophagy . BCR-ABL, dihydrofolate reductase, cyclin-dependent kinase, phosphodiesterase, KRAS, and fibroblast growth factor receptors .

Mode of Action

Biochemical Pathways

Direcciones Futuras

Pyrido[2,3-d]pyrimidines have shown great potential in the search for new biologically active compounds . Future research could focus on designing new selective, effective, and safe anticancer agents . The preparation of pyrido[2,3-d]pyrimidin-5-ones and pyrido[2,3-d]pyrimidin-7-ones bearing reactive functional groups at position 4 could be an interesting direction .

Propiedades

IUPAC Name |

3-(2-aminoethyl)-1H-pyrido[2,3-d]pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4O2/c10-3-5-13-8(14)6-2-1-4-11-7(6)12-9(13)15/h1-2,4H,3,5,10H2,(H,11,12,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKYIWHHHKJQXAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(NC(=O)N(C2=O)CCN)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-aminoethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

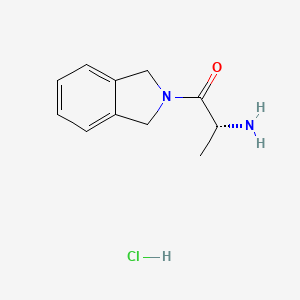

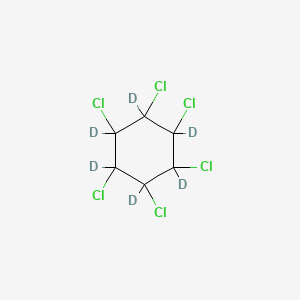

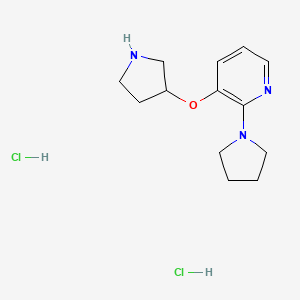

![2-{4-[(2,5-dioxoimidazolidin-4-yl)methyl]-1H-1,2,3-triazol-1-yl}acetic acid hydrochloride](/img/structure/B1450532.png)